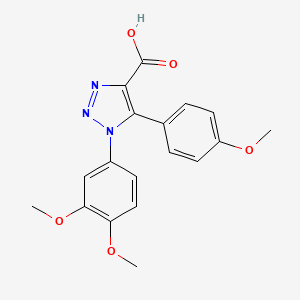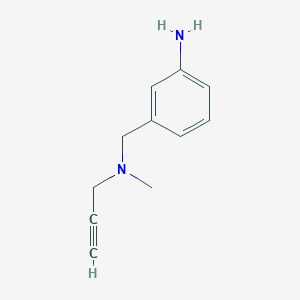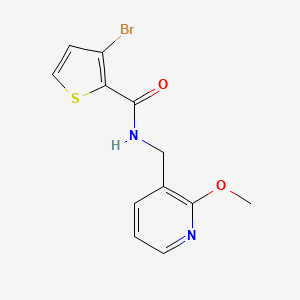
3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics. This compound features a thiophene ring substituted with a bromine atom and a carboxamide group, which is further linked to a methoxypyridine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.
Carboxylation: The brominated thiophene undergoes carboxylation using carbon dioxide under high pressure and temperature to form 3-bromothiophene-2-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride reacts with 2-methoxypyridin-3-ylmethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
科学研究应用
3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The methoxypyridine moiety can enhance binding affinity to biological targets, while the thiophene ring provides structural stability and electronic properties.
相似化合物的比较
Similar Compounds
3-Bromo-2-methoxypyridine: A related compound with a similar methoxypyridine moiety but lacking the thiophene and carboxamide groups.
Thiophene-2-carboxamide: A simpler analog without the bromine and methoxypyridine substitutions.
N-(2-Methoxypyridin-3-yl)methylthiophene-2-carboxamide: A compound similar to the target molecule but without the bromine atom.
Uniqueness
3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to the combination of its bromine, methoxypyridine, and thiophene-carboxamide functionalities. This unique structure imparts specific electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and material science.
属性
分子式 |
C12H11BrN2O2S |
|---|---|
分子量 |
327.20 g/mol |
IUPAC 名称 |
3-bromo-N-[(2-methoxypyridin-3-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-17-12-8(3-2-5-14-12)7-15-11(16)10-9(13)4-6-18-10/h2-6H,7H2,1H3,(H,15,16) |
InChI 键 |
CQHUBMPAEKCUEB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=N1)CNC(=O)C2=C(C=CS2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
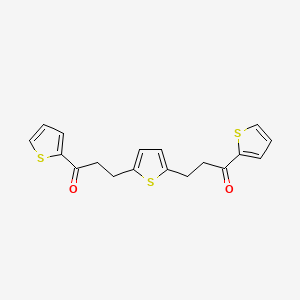
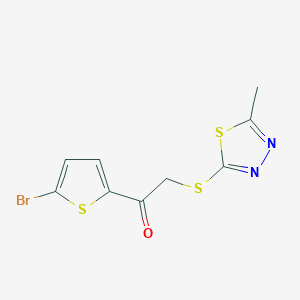
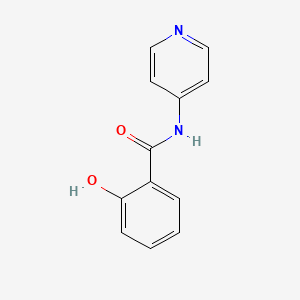
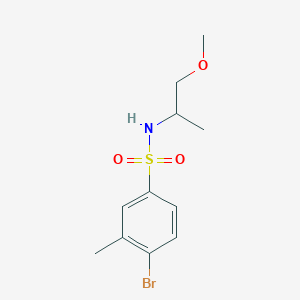
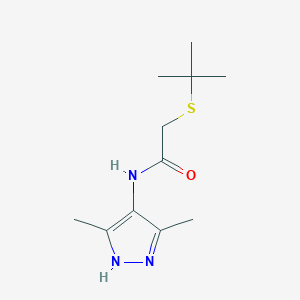
![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)
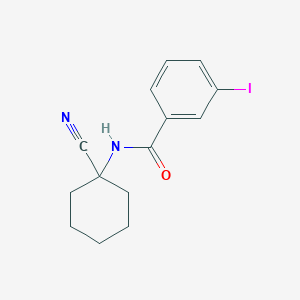
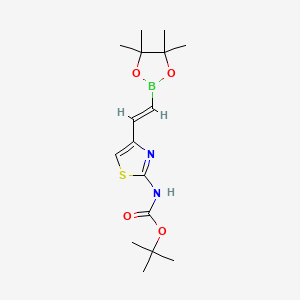
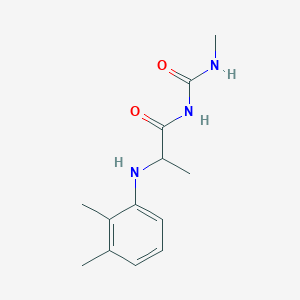
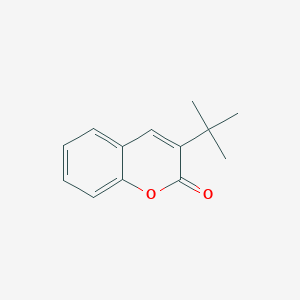
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)
